molecular formula C9H12N5O4P B14133373 6-Phenyl-1,3,5-triazine-2,4-diamine;phosphoric acid CAS No. 89038-22-2

6-Phenyl-1,3,5-triazine-2,4-diamine;phosphoric acid

Cat. No.: B14133373
CAS No.: 89038-22-2
M. Wt: 285.20 g/mol
InChI Key: UONFOKBPFMTARG-UHFFFAOYSA-N
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Description

6-Phenyl-1,3,5-triazine-2,4-diamine;phosphoric acid is an organic compound with the molecular formula C9H9N5. It is also known by other names such as Benzoguanamine and Benzoguanimine . This compound is characterized by a triazine ring substituted with phenyl and amino groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with aniline under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by amino groups from aniline . The reaction is usually carried out in a solvent such as dioxane or dichloroethane, and the temperature is maintained at reflux conditions to ensure complete substitution .

Industrial Production Methods

On an industrial scale, the production of 6-Phenyl-1,3,5-triazine-2,4-diamine involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted triazines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the phenyl group enhances its stability and reactivity compared to other triazine derivatives .

Properties

CAS No.

89038-22-2

Molecular Formula

C9H12N5O4P

Molecular Weight

285.20 g/mol

IUPAC Name

6-phenyl-1,3,5-triazine-2,4-diamine;phosphoric acid

InChI

InChI=1S/C9H9N5.H3O4P/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,10,11,12,13,14);(H3,1,2,3,4)

InChI Key

UONFOKBPFMTARG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N.OP(=O)(O)O

Origin of Product

United States

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